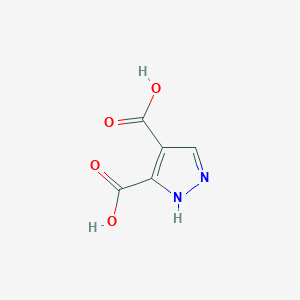

1H-pyrazole-3,4-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTPUTARUKSCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398458 | |

| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31962-35-3 | |

| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1H-pyrazole-3,4-dicarboxylic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two carboxylic acid groups. This core structure is of interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyrazole ring and the carboxylic acid functionalities. Accurate spectral analysis is crucial for confirming the structure, purity, and chemical environment of this molecule and its derivatives. This guide provides a summary of key spectral data and the methodologies used for their acquisition.

Spectral Data Presentation

The following tables summarize the available quantitative spectral data for derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | CDCl₃ | ~7.41 | m | - | Phenyl H-para | [1] |

| ~7.53 | d | 7.6 | Phenyl H-meta | [1] | ||

| ~7.93 | d | 7.6 | Phenyl H-ortho | [1] | ||

| ~9.10 | s | - | Pyrazole H-5 | [1] | ||

| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | CDCl₃ | 3.81 | s | - | O-CH₃ (ester) | [1] |

| 4.08 | s | - | O-CH₃ (ester) | [1] | ||

| 7.31 | m | - | Phenyl H-para | [1] | ||

| 7.40 | d | 7.5 | Phenyl H-meta | [1] | ||

| 7.81 | d | 7.5 | Phenyl H-ortho | [1] | ||

| 9.28 | s | - | Pyrazole H-5 | [1] |

Note on the parent compound: For the N-unsubstituted This compound , one would expect a broad signal for the N-H proton (typically >10 ppm), a signal for the pyrazole C5-H (likely >8 ppm), and very broad signals for the two carboxylic acid protons (typically >12 ppm), all of which would be exchangeable with D₂O.

Table 2: ¹³C NMR Spectral Data (Predicted/Typical Ranges)

| Compound | Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| This compound | C=O (Carboxyl) | 160-175 | Typical range for carboxylic acid carbons. |

| C-3 (Pyrazole) | 140-155 | Attached to nitrogen and a carboxyl group, deshielded. | |

| C-4 (Pyrazole) | 115-130 | Attached to a carboxyl group. | |

| C-5 (Pyrazole) | 130-145 | Deshielded by adjacent ring nitrogen. |

Note: Experimental ¹³C NMR data for the target compound was not found. The values above are estimates based on the analysis of substituted pyrazoles and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch | C=O Stretch (Carboxylic Acid) | C=O Stretch (Ester) | C=N Stretch | Reference |

| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 3427 (broad) | - | 1717 | - | 1542 | [1] |

| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | - | - | - | 1712 | 1582 | [1] |

Note on the parent compound: For This compound , a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acids) would be expected, along with a broad N-H stretch around 3100-3300 cm⁻¹. The C=O stretch would be prominent around 1700-1725 cm⁻¹.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Formula | Calculated Exact Mass | Reference |

| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | LC-MS | 230.9 | C₁₁H₈N₂O₄ | 232.0484 | [1] |

Note on the parent compound: For This compound (C₅H₄N₂O₄), the calculated exact mass is 156.0171 Da. In mass spectrometry, one would expect to observe the molecular ion [M]⁺ at m/z 156, or protonated/sodiated adducts depending on the ionization technique. Common fragmentation patterns would involve the loss of water (H₂O) and carbon dioxide (CO₂).

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not published. The following are generalized, standard procedures for obtaining high-quality spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds with exchangeable protons like carboxylic acids and N-H protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative signal integration.

-

For confirmation of exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the dry, powdered sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample for analysis and record the sample spectrum.

-

The instrument software automatically subtracts the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture.

-

Instrumentation: Use a mass spectrometer coupled with an appropriate ionization source and mass analyzer (e.g., LC-MS with ESI or GC-MS with EI).

-

Data Acquisition (using ESI-LC-MS):

-

The sample solution is infused directly into the electrospray ionization (ESI) source or injected into a liquid chromatograph (LC) for separation prior to MS analysis.

-

The ESI source generates gas-phase ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain highly accurate mass measurements, which can confirm the elemental composition.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the structural elucidation of a novel pyrazole derivative using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 1H-pyrazole-3,4-dicarboxylic acid

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 1H-pyrazole-3,4-dicarboxylic acid, a molecule of interest to researchers, scientists, and professionals in drug development. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4] A thorough understanding of the spectroscopic properties of novel pyrazole derivatives, such as this compound, is fundamental for their synthesis, characterization, and exploration in drug discovery pipelines.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the IR data is based on characteristic group frequencies and data from closely related compounds, the NMR data presented is predicted using computational methods due to the limited availability of experimental spectra for this specific molecule in the public domain.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | 2H | 2 x -COOH |

| ~8.0 | Singlet | 1H | C5-H |

| ~13.5 | Broad Singlet | 1H | N1-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (C3-COOH) |

| ~163 | C=O (C4-COOH) |

| ~140 | C3 |

| ~115 | C4 |

| ~135 | C5 |

Solvent: DMSO-d₆

Table 3: Interpreted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | N-H stretch (Pyrazole ring) |

| ~3000 | Weak | C-H stretch (Pyrazole ring) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | C=N and C=C stretch (Pyrazole ring) |

| 1440 - 1395 | Medium | O-H bend (Carboxylic acid) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| 950 - 910 | Broad | O-H bend (out-of-plane) |

Spectroscopic Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show three main signals. The two carboxylic acid protons (-COOH) are anticipated to appear as a broad singlet in the downfield region, typically between δ 11.0 and 13.0 ppm. The acidic proton on the pyrazole nitrogen (N1-H) is also expected to be a broad singlet, resonating at a very downfield chemical shift, around δ 13.5 ppm. The sole proton on the pyrazole ring (C5-H) is predicted to be a singlet at approximately δ 8.0 ppm. The absence of adjacent protons results in a singlet multiplicity for this signal.

¹³C NMR Spectrum

In the predicted ¹³C NMR spectrum, the carbon atoms of the two carboxylic acid groups are expected to resonate at the most downfield positions, around δ 163-165 ppm. The three carbon atoms of the pyrazole ring are predicted to appear in the aromatic region, with C3 and C5 resonating at approximately δ 140 and δ 135 ppm, respectively. The C4 carbon, being attached to a carboxylic acid group, is expected to be the most shielded of the ring carbons, with a predicted chemical shift of around δ 115 ppm.

IR Spectrum

The infrared spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and pyrazole functional groups. A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretching vibration of the pyrazole ring is expected to appear as a medium intensity band around 3100 cm⁻¹. The C-H stretch of the pyrazole ring will likely be a weak band near 3000 cm⁻¹.

A strong and sharp absorption peak between 1720 and 1680 cm⁻¹ will be indicative of the C=O stretching vibration of the carboxylic acid groups. The C=N and C=C stretching vibrations of the pyrazole ring are expected to give rise to medium intensity bands in the 1600-1450 cm⁻¹ region. Other significant absorptions include the O-H bending vibrations of the carboxylic acid at around 1440-1395 cm⁻¹ and a broad out-of-plane bend between 950-910 cm⁻¹, and a strong C-O stretching band in the 1300-1200 cm⁻¹ region.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Clean the ATR crystal and pressure arm tip thoroughly after the measurement.

-

Process the spectrum, which includes automatic background subtraction by the instrument software.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound in a drug discovery and development pipeline.

Caption: Workflow for Spectroscopic Analysis in Drug Discovery.

This logical flow diagram outlines the integral role of spectroscopic techniques in the early stages of drug development. Following the synthesis and purification of a target compound, a battery of spectroscopic methods, including NMR and IR, are employed for unambiguous structure determination. This foundational data is crucial for subsequent stages such as purity assessment, stability studies, and biological screening, ultimately informing the critical go/no-go decisions in the progression of a potential drug candidate.

References

An In-depth Technical Guide on the Crystal Structure of Pyrazole-3,4-dicarboxylic Acids for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the crystal structure and experimental protocols related to pyrazole-3,4-dicarboxylic acids. While a complete crystallographic analysis of the parent compound, 1H-pyrazole-3,4-dicarboxylic acid, is not extensively documented in publicly accessible literature, this paper presents a comprehensive examination of a closely related and well-characterized derivative, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. The data herein, including crystallographic parameters, synthesis, and characterization methods, serves as a valuable reference for researchers, scientists, and professionals in drug development interested in the pyrazole scaffold. The versatile biological activities of pyrazole derivatives, including their roles as anti-inflammatory, antibacterial, and antifungal agents, underscore the importance of understanding their structural characteristics for the design of novel therapeutics.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of carboxylic acid functional groups onto the pyrazole ring, as seen in pyrazole-dicarboxylic acids, provides opportunities for forming various intermolecular interactions, which are crucial for molecular recognition in biological systems and the formation of stable crystal lattices. This guide focuses on the 3,4-dicarboxylic acid isomer, with a detailed exploration of the crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid as a representative example.

Crystal Structure Analysis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid

The crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid has been determined by single-crystal X-ray diffraction, revealing a complex three-dimensional network stabilized by various hydrogen bonds.[1][2]

Crystallographic Data

The following table summarizes the key crystallographic data for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂O₄ |

| Formula Weight | 232.19 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.164 (2) |

| b (Å) | 8.9810 (12) |

| c (Å) | 17.156 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2028.3 (5) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.519 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 960 |

Molecular and Supramolecular Structure

The molecular structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid features an intramolecular O—H⋯O hydrogen bond. The molecules are further interconnected to form a three-dimensional framework through a combination of O—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯π(arene) hydrogen bonds.[1][2]

Experimental Protocols

Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid

The synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid can be achieved from its corresponding dimethyl ester. The following is a typical procedure:

-

Hydrolysis of the Dimethyl Ester: Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate is hydrolyzed using a suitable base, such as sodium hydroxide, in a mixed solvent system like water and ethanol.

-

Reaction Conditions: The ester and solid sodium hydroxide are dissolved in the water-ethanol mixture and stirred at room temperature.

-

Acidification: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Purification: The resulting solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained directly from the purified sample of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[1] Slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol) at room temperature is a common method for growing high-quality single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data is collected using a single-crystal X-ray diffractometer. The structure is then solved and refined using standard crystallographic software packages. All hydrogen atoms are typically located in difference maps and refined isotropically.

Biological Significance and Potential Applications

Pyrazole carboxylic acid derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[3][4][5][6][7] While specific signaling pathways for this compound are not well-defined in the literature, related compounds have shown potential as:

-

Anti-inflammatory agents: Some pyrazole derivatives are known to exhibit significant anti-inflammatory properties.[4][5]

-

Antibacterial and Antifungal agents: Derivatives of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid have been evaluated for their inhibitory effects against various bacterial and fungal strains.[7]

The structural information presented in this guide can aid in the rational design of more potent and selective therapeutic agents based on the pyrazole-3,4-dicarboxylic acid core.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.

References

- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

Solubility Profile of 1H-pyrazole-3,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-pyrazole-3,4-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided to empower researchers in generating in-house data.

Introduction to this compound

This compound is a heterocyclic organic compound with a pyrazole ring substituted with two carboxylic acid groups. Its structure, featuring both hydrogen bond donors (-NH of the pyrazole ring and -OH of the carboxylic acids) and acceptors (the nitrogen atoms of the pyrazole ring and the carbonyl oxygens), suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of the polar carboxylic acid groups indicates that its solubility will be significantly influenced by the pH of aqueous solutions.

Qualitative Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the behavior of similar molecules, such as pyrazole and other carboxylic acids. The parent compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone[1]. The addition of two carboxylic acid moieties to the pyrazole ring is expected to increase its polarity and enhance its solubility in polar solvents, particularly those capable of hydrogen bonding.

The solubility of this compound is expected to be low in non-polar solvents. In aqueous media, its solubility is anticipated to be pH-dependent, with significantly higher solubility in basic solutions due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and pyrazole moieties can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | These solvents are less polar than DMSO and DMF, and their ability to solvate the highly polar dicarboxylic acid is likely to be lower. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The significant difference in polarity between the highly polar solute and non-polar solvents will result in poor solvation and, consequently, low solubility. |

| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | Carboxylic acids are readily deprotonated by bases to form highly soluble carboxylate salts[2]. The reaction with sodium bicarbonate, a weak base, can be indicative of a relatively strong acidic nature[3]. |

| Aqueous Acidic | 5% Hydrochloric Acid | Low | In acidic solutions, the carboxylic acid groups will remain protonated, and the basicity of the pyrazole nitrogen atoms is generally low, leading to limited solubility enhancement. |

Experimental Protocol for Solubility Determination: Equilibrium Method

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium (or shake-flask) method[4][5][6][7]. This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed[4].

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary but is often in the range of 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for the concentration of the dissolved compound. Equilibrium is achieved when the concentration no longer changes over time[4][6].

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation, followed by careful removal of the supernatant, or by filtering the solution through a syringe filter that does not adsorb the compound[4][5].

-

Analysis: The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy[4]. A calibration curve should be prepared to accurately quantify the concentration.

-

Calculation: The solubility is reported in units such as mg/mL, g/100mL, or mol/L.

3.3. Gravimetric Method as an Alternative For a simpler, though potentially less precise, determination of solubility, a gravimetric method can be employed[8][9][10]. This involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid residue[9][10].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Thermal Stability and Decomposition of 1H-Pyrazole-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1H-pyrazole-3,4-dicarboxylic acid. Due to a lack of extensive direct studies on this specific isomer, this guide draws upon data from closely related pyrazole carboxylic acid derivatives to infer its thermal properties and decomposition pathways. The primary decomposition mechanism for this class of compounds is decarboxylation.

Thermal Analysis Data

Table 1: Summary of Expected TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process | Probable Evolved Gases |

| 180 - 250 | ~45-50% | Decarboxylation | Carbon Dioxide (CO₂) |

| > 250 | Variable | Pyrazole Ring Decomposition | Nitrogen oxides (NOx), HCN, etc. |

Note: The temperature of decarboxylation for a related derivative, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, has been noted to occur at high temperatures, around 200°C[1].

Table 2: Summary of Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | To be determined | To be determined | Endothermic |

| Decomposition | ~180 - 220 | To be determined | Exothermic/Endothermic |

Decomposition Pathway

The principal thermal decomposition route for this compound is anticipated to be a two-step decarboxylation process, followed by the subsequent decomposition of the pyrazole ring at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to assess the thermal stability of this compound are provided below. These protocols are based on standard procedures for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the sample.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

An accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

An inert atmosphere is established by purging with nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions (e.g., melting) and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 300°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, their onset and peak temperatures, and the associated enthalpy changes.

Experimental Workflow

The logical flow for investigating the thermal stability and decomposition of this compound is outlined in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

References

Quantum Chemical Insights into 1H-Pyrazole-3,4-dicarboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structural, electronic, and spectroscopic properties of 1H-pyrazole-3,4-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Through the application of quantum chemical calculations, this guide offers valuable insights for researchers, scientists, and professionals involved in drug development and molecular engineering.

Molecular Structure and Geometry

The foundational step in understanding the chemical behavior of this compound is the determination of its optimized molecular geometry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.[1][2][3]

A representative computational workflow for geometry optimization is outlined below:

The optimized geometry reveals a nearly planar pyrazole ring, a characteristic feature of such heterocyclic systems. The carboxylic acid groups, however, may exhibit some degree of rotation, influencing the molecule's overall conformation and potential for intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.34 | |

| C3-C(OOH) | 1.48 | |

| C4-C(OOH) | 1.49 | |

| Bond Angles | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 108.0 | |

| C5-N1-N2 | 117.0 | |

| Dihedral Angles | N1-N2-C3-C4 | 0.5 |

| N2-C3-C4-C5 | -0.5 |

Note: The values presented are representative and based on typical DFT calculations for similar pyrazole derivatives.

Vibrational Spectroscopy

Vibrational analysis through frequency calculations not only confirms that the optimized geometry corresponds to a true energy minimum but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra are invaluable for the interpretation of experimental spectroscopic data. The potential energy distribution (PED) analysis can be employed to assign specific vibrational modes to the corresponding functional groups.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3500 | ν(O-H) | Carboxylic acid O-H stretching |

| ~3100 | ν(N-H) | Pyrazole N-H stretching |

| ~1750 | ν(C=O) | Carboxylic acid C=O stretching |

| ~1600 | ν(C=N) | Pyrazole ring C=N stretching |

| ~1450 | δ(O-H) | Carboxylic acid O-H in-plane bending |

| ~1300 | ν(C-N) | Pyrazole ring C-N stretching |

Note: Frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and potential applications in optoelectronics.[4] The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is particularly useful in predicting sites for non-covalent interactions, which are fundamental in drug-receptor binding.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and can vary depending on the computational method and solvent model used.

Experimental Protocols: A Generalized Computational Approach

The following outlines a standard protocol for performing quantum chemical calculations on this compound, consistent with methodologies reported for similar compounds.[1][2][4]

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Initial Structure Generation: The initial 3D coordinates of this compound can be generated using molecular modeling software such as Avogadro or GaussView.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Tight convergence criteria for both energy and forces should be employed.

-

-

Frequency Calculation:

-

Performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

-

The absence of imaginary frequencies confirms a true energy minimum.

-

-

Electronic Property Calculation:

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to characterizing the properties of this compound. The data and methodologies presented in this guide serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazole scaffold. The theoretical predictions of molecular structure, vibrational spectra, and electronic properties can effectively guide experimental efforts, ultimately accelerating the pace of discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Properties of 1H-Pyrazole-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 1H-pyrazole-3,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, presenting key quantitative data in structured tables and illustrating relevant processes with diagrams.

Physicochemical Properties

This compound (CAS No. 31962-35-3) is a white solid organic compound.[1] Its core structure consists of a five-membered pyrazole ring substituted with two carboxylic acid groups at positions 3 and 4. This arrangement imparts the molecule with the ability to act as a proton acceptor.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₄ | [1][2][3] |

| Molecular Weight | 156.10 g/mol | [1][2] |

| Appearance | White solid | [1] |

| SMILES | O=C(O)c1cn[nH]c1C(=O)O | [1] |

Spectroscopic Data

Detailed spectroscopic data for the unsubstituted this compound is not extensively available in the public domain. However, data for its derivatives, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, provide valuable insights into the expected spectral characteristics.

For 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid:

| Spectroscopic Data | Value |

| **IR (ATR, cm⁻¹) ** | 3427 (O-H), 1717 (C=O), 1542 (C=N) |

| ¹H NMR (CDCl₃, δ) | 7.41 (m, 1H), 7.53 (d, J = 7.6 Hz, 2H), 7.93 (d, J = 7.6 Hz, 2H), 9.10 (s, 1H) |

| LC-MS (m/z) | 230.9 |

Source: Synthesis, molecular conformation and hydrogen bonding of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives.

Synthesis of this compound

A common route for the synthesis of pyrazole-3,4-dicarboxylic acid derivatives involves a 1,3-dipolar cycloaddition reaction, followed by hydrolysis. A representative experimental protocol for a derivative is provided below, which can be adapted for the synthesis of the parent compound.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid

This synthesis is achieved through the hydrolysis of its corresponding dimethyl ester.

Materials:

-

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

-

Sodium hydroxide (solid)

-

Water-ethanol mixture (80:20 v/v)

-

Dilute aqueous hydrochloric acid

Procedure:

-

Dissolve dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and solid sodium hydroxide (2 mmol) in a water-ethanol mixture (50 ml).

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to ambient temperature.

-

Acidify the solution to pH 2 using dilute aqueous hydrochloric acid.

-

Collect the resulting solid product by filtration.

-

Wash the solid with water.

-

Recrystallize the product from ethanol to yield pure 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.

Crystal Structure and Molecular Interactions

The crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid reveals the presence of an intramolecular O—H···O hydrogen bond. The molecules are further linked into a three-dimensional framework by a combination of intermolecular O—H···O, O—H···N, C—H···O, and C—H···π(arene) hydrogen bonds.[4]

Biological Activities and Potential Applications

Derivatives of this compound have been investigated for their potential biological activities, primarily as antimicrobial agents.

Antibacterial and Antifungal Activity

A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[5] These studies indicate that the pyrazole dicarboxylic acid scaffold is a promising starting point for the development of new antimicrobial agents. The mechanism of action for pyrazole derivatives can be multifaceted, with some studies suggesting that they may disrupt the bacterial cell wall or inhibit DNA gyrase.[6]

Drug Development and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of pyrazole derivatives is known to interact with various biological targets.[7][8] For instance, some pyrazole-containing compounds act as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.[8] The development of pyrazole-based drugs often involves modifying the core structure to enhance binding affinity and selectivity for a particular biological target.

The logical relationship for the development of pyrazole-based therapeutic agents can be visualized as follows:

References

- 1. biosynth.com [biosynth.com]

- 2. 31962-35-3 | this compound - Capot Chemical [capotchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of 1H-Pyrazole-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1H-pyrazole-3,4-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from closely related pyrazole derivatives and theoretical principles to provide a robust framework for its study. It covers the theoretical basis of its tautomerism, proposed methodologies for its synthesis and characterization, and a review of the potential biological activities of this class of compounds.

Introduction to Tautomerism in this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. For unsymmetrically substituted pyrazoles like this compound, annular tautomerism is of primary importance. This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to an equilibrium between two distinct tautomeric forms.

The two principal tautomers of this compound are:

-

This compound (Tautomer A): The proton resides on the nitrogen atom adjacent to the carbon bearing the 3-carboxylic acid group.

-

1H-Pyrazole-4,5-dicarboxylic acid (Tautomer B): The proton is located on the nitrogen atom adjacent to the carbon with the 5-carboxylic acid group (which is position 3 in the other tautomer).

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, solvent polarity, temperature, and intermolecular interactions such as hydrogen bonding. A thorough understanding of this tautomeric landscape is crucial for drug development, as the different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.

Tautomeric Equilibrium and Stability: A Computational Perspective

Based on studies of related pyrazole carboxylic acids, it is anticipated that both tautomers will be close in energy, with the exact equilibrium composition being influenced by the surrounding medium. Theoretical calculations on pyrazoles with electron-withdrawing groups suggest that the tautomer where the NH group is further from the electron-withdrawing substituent may be slightly favored.

Below is a logical workflow for a computational study to determine the relative stabilities of the tautomers of this compound.

A summary of hypothetical quantitative data from such a computational study is presented in Table 1.

| Tautomer | Relative Energy (ΔE, kcal/mol, Gas Phase) | Relative Gibbs Free Energy (ΔG, kcal/mol, Gas Phase) | Calculated Dipole Moment (Debye) |

| Tautomer A | 0.00 | 0.00 | ~3.5 |

| Tautomer B | 0.5 - 1.5 | 0.4 - 1.4 | ~4.0 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cycloaddition of a diazomethane equivalent with an activated alkyne, followed by hydrolysis. A detailed proposed protocol, adapted from the synthesis of related pyrazole dicarboxylic acids, is provided below.

Reaction Scheme:

Diethyl acetylenedicarboxylate + Diazomethane → Diethyl 1H-pyrazole-3,4-dicarboxylate → this compound

Step 1: Synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate

-

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

-

Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit.

-

To a stirred solution of diethyl acetylenedicarboxylate (1 equivalent) in diethyl ether at 0 °C, add the ethereal solution of diazomethane (1.1 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to yield the crude diethyl 1H-pyrazole-3,4-dicarboxylate.

-

Purify the product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified diethyl 1H-pyrazole-3,4-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization of Tautomeric Forms

The characterization of the tautomeric forms of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the pyrazole C5-H proton and the N-H proton will be sensitive to the tautomeric form. In a slow exchange regime (low temperature), separate signals for each tautomer may be observed.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are expected to differ between the two tautomers.

-

¹⁵N NMR: This technique is highly sensitive to the chemical environment of the nitrogen atoms and would provide distinct signals for the "pyrrole-like" (-NH-) and "pyridine-like" (-N=) nitrogens in each tautomer.

Infrared (IR) Spectroscopy:

The N-H and C=O stretching frequencies in the IR spectrum can provide information about the tautomeric form and the extent of hydrogen bonding.

X-ray Crystallography:

Single-crystal X-ray diffraction can unambiguously determine the solid-state structure, revealing which tautomer is present in the crystalline form and providing insights into intermolecular interactions.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of the tautomers.

Potential Biological Activities and Drug Development Implications

While specific biological data for this compound is limited, the broader class of pyrazole carboxylic acid derivatives has been reported to exhibit a range of biological activities.

Table 2: Reported Biological Activities of Pyrazole Carboxylic Acid Derivatives

| Biological Activity | Description |

| Antimicrobial | Some pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have shown inhibitory effects against various bacterial and fungal pathogens.[1] |

| Anticancer | Certain pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. |

| Anti-inflammatory | Pyrazole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. |

The presence of two carboxylic acid groups on the pyrazole scaffold of this compound makes it an attractive starting point for the synthesis of more complex molecules. These functional groups can be readily converted into esters, amides, and other functionalities, allowing for the generation of compound libraries for drug discovery screening.

The tautomeric nature of the core scaffold is a critical consideration in drug design. The different tautomers will present distinct hydrogen bonding patterns and overall polarity, which will influence their binding to biological targets. Therefore, a comprehensive understanding of the tautomeric preferences of any drug candidate derived from this scaffold is essential for optimizing its efficacy and pharmacokinetic properties.

Conclusion

This compound presents an interesting case of annular tautomerism. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive framework for its study based on established principles for related pyrazole derivatives. The proposed computational and experimental workflows offer a clear path for elucidating the tautomeric equilibrium and characterizing the individual tautomers. The known biological activities of the broader class of pyrazole carboxylic acids suggest that this compound and its derivatives are promising scaffolds for further investigation in drug discovery and development. Future research should focus on executing the proposed studies to provide definitive quantitative data on the tautomerism of this intriguing molecule.

References

An In-depth Technical Guide on the Acidity Constants (pKa) of 1H-pyrazole-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constants (pKa) of 1H-pyrazole-3,4-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines the expected acidic properties based on related compounds, details robust experimental protocols for its determination, and contextualizes its relevance in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two carboxylic acid groups at adjacent positions. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1] Carboxylic acid groups are often incorporated into drug candidates to enhance solubility and provide a point for salt formation or further chemical modification.[2] Understanding the ionization behavior (pKa) of each acidic functional group in this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).

Acidity Constants (pKa) of this compound

The molecule contains three acidic protons: two from the carboxylic acid groups and one from the pyrazole ring's N-H group. The dissociation of the carboxylic acid protons will occur at a much lower pH than the dissociation of the N-H proton.

Factors Influencing Acidity:

-

Carboxylic Acid Groups (pKa1 and pKa2): The two carboxylic acid groups are electron-withdrawing, which increases the acidity (lowers the pKa) of both groups compared to a simple benzoic acid (pKa ≈ 4.2). The first dissociation (pKa1) will be more acidic due to the inductive effect of the second carboxylic acid group. After the first deprotonation, the resulting carboxylate anion will destabilize the formation of a second negative charge on the adjacent carbon, making the second proton less acidic (higher pKa2).[3]

-

Pyrazole Ring: The pyrazole ring itself is a weak base and a very weak acid. The N-H proton is generally quite high (pKa > 14 for unsubstituted pyrazole). The presence of two electron-withdrawing carboxylic acid groups will increase the acidity of the N-H proton, lowering its pKa value, though it will still be significantly less acidic than the carboxylic acid protons.[4]

Estimated pKa Values:

Based on the pKa values of similar heterocyclic dicarboxylic acids, the following estimates can be made. It is important to note that these are theoretical estimations and experimental verification is required for accurate values.

| Dissociation Step | Functional Group | Estimated pKa Range | Notes |

| pKa1 | 3- or 4-Carboxylic Acid | 2.0 - 3.5 | The first deprotonation will be from one of the carboxylic acid groups, enhanced by the electron-withdrawing nature of the other carboxylic acid and the pyrazole ring. |

| pKa2 | 3- or 4-Carboxylic Acid | 4.0 - 5.5 | The second deprotonation from the remaining carboxylic acid will be less favorable due to electrostatic repulsion from the newly formed carboxylate anion. |

| pKa3 | Pyrazole N-H | > 10 | The pyrazole N-H proton is the least acidic and will only dissociate under strongly basic conditions. |

Experimental Protocols for pKa Determination

To obtain precise pKa values for this compound, standardized experimental methods are necessary. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[5][6]

This method involves titrating a solution of the analyte with a strong base of known concentration and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.

Materials and Equipment:

-

This compound sample

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or a burette

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, CO2-free water

-

Magnetic stirrer and stir bar

-

Titration vessel

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO2-free deionized water to a final concentration of approximately 1-5 mM.[7]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5]

-

Initial Acidification: If necessary, acidify the solution to a low starting pH (e.g., pH 2) with a small volume of 0.1 M HCl to ensure all acidic groups are fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[7]

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be identified from the inflection points of the titration curve (or the maxima of the first derivative plot, ΔpH/ΔV). The pKa values are determined from the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and corresponding pKa values should be observable.

This method is suitable for compounds that possess a chromophore close to the ionization site, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[6][8]

Materials and Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Calibrated pH meter

-

A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol)

Procedure:

-

Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant volume of the stock solution of this compound to each of the buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.[9]

-

Spectral Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution, including a blank for each buffer.[10]

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value from the inflection point.[8] For a molecule with multiple pKa values, multi-wavelength analysis and more complex data fitting may be required.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study and application of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Role of pKa in a drug discovery workflow for pyrazole derivatives.

Conclusion

While experimental pKa values for this compound are not currently published, an understanding of its chemical structure allows for reasonable estimations of its acidic properties. The two carboxylic acid groups are expected to have pKa values in the ranges of 2.0-3.5 and 4.0-5.5, respectively, while the pyrazole N-H proton will be significantly less acidic. For drug discovery and development professionals, accurate determination of these pKa values is a critical step in the characterization of this and related molecules. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust methods for obtaining this essential physicochemical data. This information is fundamental for building structure-activity relationships and optimizing compounds for desired therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. chemagine.co.uk [chemagine.co.uk]

Methodological & Application

Application Notes: Synthesis and Applications of 1H-pyrazole-3,4-dicarboxylic Acid Derivatives

Introduction

The 1H-pyrazole scaffold is a crucial heterocyclic motif in medicinal chemistry, present in a variety of commercially available drugs with diverse therapeutic activities.[1][2] Derivatives of 1H-pyrazole-3,4-dicarboxylic acid, in particular, serve as versatile precursors for the synthesis of numerous substituted analogues and have demonstrated a wide spectrum of pharmacological properties.[3] These compounds are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant agents.[3][4][5][6] This document provides detailed protocols for the synthesis of select this compound derivatives and summarizes their biological activities, offering a practical guide for researchers in drug discovery and development.

General Synthesis Strategy

A primary and effective method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound (like a β-diketone) and a hydrazine derivative.[4] This reaction acts as a cornerstone for building the polysubstituted pyrazole core, which can then be further modified to yield dicarboxylic acids and their derivatives.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocols

The following protocols are based on the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives starting from 3-aryl sydnones, which rearrange to form an intermediate that reacts with dimethyl acetylenedicarboxylate.[3][7]

Caption: Synthetic routes to target pyrazole dicarboxylic acid derivatives.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid [3]

-

Ester Synthesis: A solution of 3-phenylsydnone (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) in xylene (50 ml) is heated under reflux for 3 hours. The solvent is then removed under reduced pressure. The resulting residue is purified using column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (Ester II).

-

Hydrolysis: The purified ester (1 mmol) and solid sodium hydroxide (2 mmol) are dissolved in a water-ethanol mixture (80:20 v/v, 50 ml).

-

The solution is stirred at room temperature for 12 hours.

-

The ethanol is removed via evaporation.

-

The remaining aqueous solution is acidified to pH 1 with concentrated HCl.

-

The resulting white precipitate is collected by filtration, washed with water, and dried to yield 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid (Acid I).

Protocol 2: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide [3]

-

Ester Synthesis: First, the intermediate ester, dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate, is synthesized using the method described in Protocol 1, Step 1, but starting with 3-(4-methoxyphenyl)sydnone.

-

Hydrazinolysis: A mixture of the intermediate ester (1 mmol) and hydrazine hydrate (99% aqueous solution, 10 mmol) in ethanol (10 ml) is heated under reflux for 2 hours.

-

The mixture is cooled to ambient temperature.

-

The resulting solid product is collected by filtration and recrystallized from ethanol to yield 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide (Hydrazide IV).

Data Presentation

The synthesized derivatives exhibit distinct physicochemical properties and biological activities.

Table 1: Synthesis and Characterization of 1-Aryl-1H-pyrazole-3,4-dicarboxylate Derivatives. [3]

| Compound Name | Designation | Yield (%) | Melting Point (K) |

| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | I | - | 488 |

| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | II | 85 | 354 |

| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | III | 93 | 371 |

| 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | IV | 75 | 502 |

Table 2: In Vitro Antioxidant and Antiplatelet Activity of Selected Pyrazole Derivatives. [8]

| Compound | Aggregation Inhibition IC₅₀ (µM) | ROS Production Inhibition IC₅₀ (µM) |

| 4a | ± 0.5 | 10.1 ± 2.1 |

| 4f | ± 1.7 | 8.6 ± 2.2 |

| 4g | ± 1.2 | 9.5 ± 2.6 |

Biological Activity and Mechanism of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4] Specifically, certain pyrazole derivatives have been identified as potent antioxidants capable of blocking Reactive Oxygen Species (ROS) production in human platelets.[8]

The mechanism for this antioxidant activity involves the inhibition of key pathways responsible for generating oxidative stress. By scavenging free radicals and inhibiting enzymes like NADPH oxidase, these compounds can mitigate cellular damage caused by ROS. This activity is particularly relevant in the context of inflammation and cancer, where oxidative stress plays a significant role.[8]

Caption: Proposed mechanism of antioxidant action for pyrazole derivatives.

This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential. The synthetic protocols outlined provide a reliable foundation for accessing these molecules, while the summarized biological data highlight their promise as antioxidant, anti-inflammatory, and antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance their development as novel therapeutic agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-Pyrazole-3,4-Dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable structure make them promising candidates for various applications, including drug delivery. Pyrazole-based linkers are of particular interest due to their thermal and chemical stability. This document provides a comprehensive overview of the potential use of 1H-pyrazole-3,4-dicarboxylic acid as a linker in the synthesis of MOFs for drug delivery applications.

Disclaimer: As of the latest literature survey, specific experimental data on the synthesis and performance of Metal-Organic Frameworks using this compound as the primary linker for drug delivery applications is limited. The following protocols and data are based on general principles of MOF synthesis and characterization, drawing from studies on closely related pyrazole-dicarboxylic acid isomers and other porous materials. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis and evaluation of novel MOFs with this specific linker.

Data Presentation

Due to the lack of specific data for MOFs based on this compound, the following table presents representative quantitative data from MOFs constructed with other pyrazole-based dicarboxylic acid linkers to provide a comparative baseline for expected properties.

Table 1: Representative Quantitative Data for Pyrazole-Based MOFs

| MOF Designation | Metal Ion | Pyrazole Linker Isomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (% wt) | Reference Drug |

| Hypothetical Zn-PDC-3,4 | Zn(II) | This compound | Not Reported | Not Reported | Not Reported | Not Applicable |

| Hypothetical Fe-PDC-3,4 | Fe(III) | This compound | Not Reported | Not Reported | Not Reported | Not Applicable |

| ZnBDP_X | Zn(II) | 1,4-bis(1H-pyrazol-4-yl)-2-X-benzene | ~1000 | ~0.5 | Not Reported for specific drugs | Not Specified[1] |

| Cr-MIL-101 | Cr(III) | Terephthalic Acid | 3000-4000 | ~2.0 | ~140% | Ibuprofen[1] |

| Fe-MIL-53 | Fe(III) | Terephthalic Acid | ~1500 | ~0.6 | 56.25% | Oridonin[2] |

Note: The data for Cr-MIL-101 and Fe-MIL-53 are provided as examples of well-characterized MOFs for drug delivery to illustrate the range of properties that can be achieved.

Experimental Protocols

The following are generalized protocols for the synthesis of the this compound linker and its potential use in MOF synthesis and subsequent drug loading experiments.

Protocol 1: Synthesis of this compound

The synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has been reported, starting from 3-aryl sydnones.[2] While a specific protocol for the parent this compound was not detailed in the provided search results, a general synthetic approach based on established organic chemistry principles is outlined below.

Materials:

-

Diethyl acetylenedicarboxylate

-

Diazomethane (handle with extreme caution, generated in situ)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Ethanol

Procedure:

-

Cycloaddition: React diethyl acetylenedicarboxylate with a freshly prepared ethereal solution of diazomethane at 0°C. The reaction is a 1,3-dipolar cycloaddition.

-

Solvent Removal: After the reaction is complete (monitored by TLC), carefully remove the diethyl ether under reduced pressure.

-

Hydrolysis: The resulting diethyl 1H-pyrazole-3,4-dicarboxylate is then hydrolyzed to the dicarboxylic acid by refluxing with an excess of aqueous sodium hydroxide solution.

-

Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized linker using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of a Hypothetical MOF using this compound (e.g., Zn-PDC-3,4)

This protocol is a generalized solvothermal method, which is a common technique for MOF synthesis.[3]

Materials:

-

This compound (linker)

-

Zinc nitrate hexahydrate (metal source)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethanol

-

Methanol

Procedure:

-

Precursor Solution Preparation:

-

In a 20 mL glass vial, dissolve a specific molar equivalent of the this compound linker in 10 mL of DMF. Sonication may be necessary to aid dissolution.

-

In a separate 20 mL glass vial, dissolve a specific molar equivalent of zinc nitrate hexahydrate in 10 mL of DMF.

-

-

Reaction Mixture Assembly: Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

-

Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. Heat the mixture at a constant temperature, typically between 80°C and 120°C, for 24 to 72 hours.

-

Isolation and Purification:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-